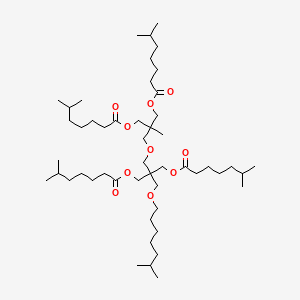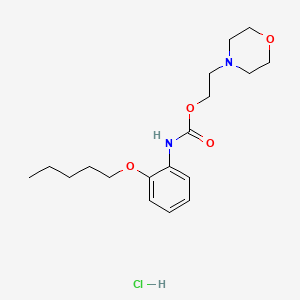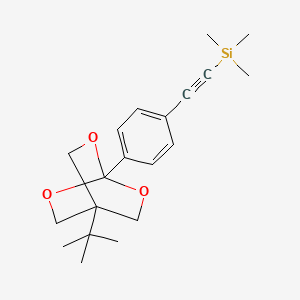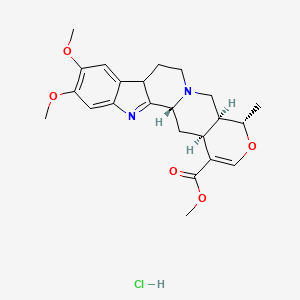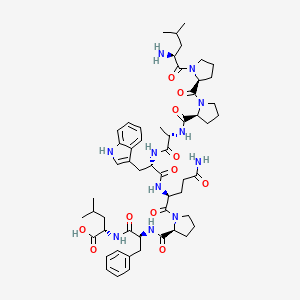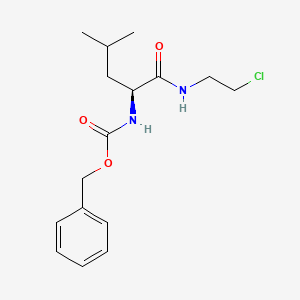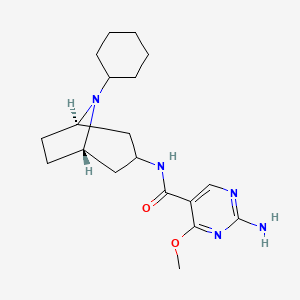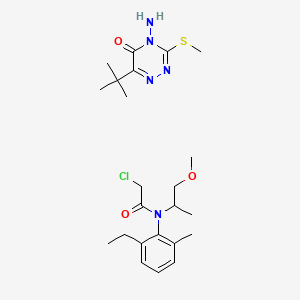![molecular formula C21H18ClNO5 B12778006 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid CAS No. 109523-83-3](/img/structure/B12778006.png)
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid is a complex organic compound with a unique structure that combines a pyridine ring with a methoxymethyl group attached to a biphenyl system, which includes a chlorinated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine typically involves multiple steps, starting with the preparation of the biphenyl system. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl compound with a boronic acid derivative in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further reactions to introduce the methoxymethyl group and the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated aromatic rings
Substitution: Aminated or thiolated derivatives
Aplicaciones Científicas De Investigación
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-chlorophenyl)phenylmethanol
- 2-chlorobiphenyl
- 3-methoxymethylpyridine
Uniqueness
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine is unique due to its combination of a pyridine ring with a methoxymethyl group and a chlorinated biphenyl system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
109523-83-3 |
|---|---|
Fórmula molecular |
C21H18ClNO5 |
Peso molecular |
399.8 g/mol |
Nombre IUPAC |
3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid |
InChI |
InChI=1S/C19H16ClNO.C2H2O4/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;3-1(4)2(5)6/h1-12H,13-14H2;(H,3,4)(H,5,6) |
Clave InChI |
FEJOHXXBKHVPSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


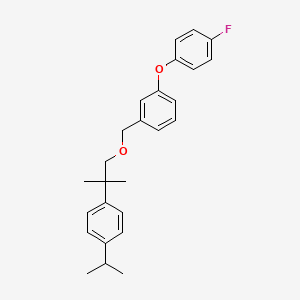
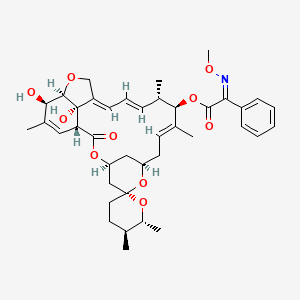
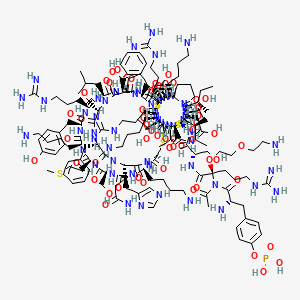
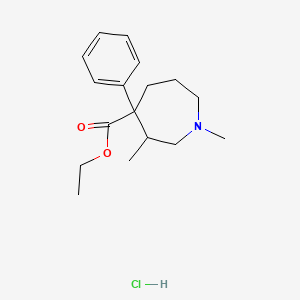
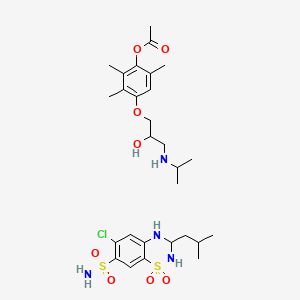
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
